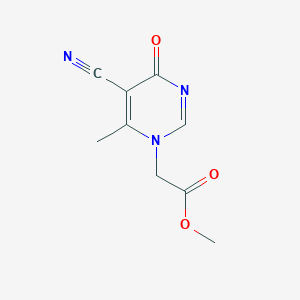![molecular formula C16H19NO3 B5640058 1-[2-(3,4-dimethylphenoxy)ethyl]-3-methoxypyridin-2(1H)-one](/img/structure/B5640058.png)
1-[2-(3,4-dimethylphenoxy)ethyl]-3-methoxypyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 1-[2-(3,4-dimethylphenoxy)ethyl]-3-methoxypyridin-2(1H)-one involves multiple steps, including the reaction of chloro- or methoxy-substituted pyridine N-oxides with alcohols and sodium to achieve high yields. For example, the synthesis of 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-oxide illustrates a process that could be adapted for the synthesis of our target compound by modifying the substitution pattern on the pyridine ring and introducing the appropriate phenoxy and methoxypyridinone functional groups (Pan Xiang-jun, 2006).
Molecular Structure Analysis
The molecular structure of compounds closely related to 1-[2-(3,4-dimethylphenoxy)ethyl]-3-methoxypyridin-2(1H)-one demonstrates significant interaction through hydrogen bonding, contributing to its stability and dimeric nature in the crystalline state. For instance, derivatives like 1-(3,4-dimethylphenyl)-2-ethyl-3-hydroxypyridin-4-one show how substitution on the pyridine ring influences the molecular conformation and dimerization via hydrogen bonds (J. Burgess et al., 1998).
Chemical Reactions and Properties
Compounds structurally similar to our target molecule engage in various chemical reactions, showcasing their reactivity and the potential for further functionalization. For example, the transformation of pyridine N-oxide derivatives through reactions with acetic anhydride, hydrolysis, and halogenation underlines the versatility of these compounds in synthetic chemistry, paving the way for the synthesis of complex molecules (Pan Xiang-jun, 2006).
Physical Properties Analysis
The physical properties of molecules related to 1-[2-(3,4-dimethylphenoxy)ethyl]-3-methoxypyridin-2(1H)-one, such as their crystalline forms and spectroscopic characteristics, are crucial for their identification and characterization. For instance, the detailed spectroscopic and diffractometric study of similar compounds highlights the importance of solid-state analysis in understanding their physical properties (F. Vogt et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of compounds akin to 1-[2-(3,4-dimethylphenoxy)ethyl]-3-methoxypyridin-2(1H)-one, are influenced by their molecular structure. The presence of substituents on the pyridine ring and the interaction between functional groups determine their behavior in chemical reactions, as evidenced by studies on the synthesis and reactivity of pyridine derivatives (M. Wijtmans et al., 2004).
Propiedades
IUPAC Name |
1-[2-(3,4-dimethylphenoxy)ethyl]-3-methoxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-12-6-7-14(11-13(12)2)20-10-9-17-8-4-5-15(19-3)16(17)18/h4-8,11H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXFIBIVXRAYPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCN2C=CC=C(C2=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-dimethylphenoxy)ethyl]-3-methoxypyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5639979.png)



![8-[(2-chlorophenyl)(hydroxy)acetyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5640002.png)

![N-[(5-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-2-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide](/img/structure/B5640022.png)
![3-{1-[4-(3-pyridinyl)-2-pyrimidinyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5640034.png)
![4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-[4-(1H-pyrazol-3-yl)benzoyl]piperidine](/img/structure/B5640036.png)
![8-[4-(1H-imidazol-1-yl)butanoyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5640043.png)

![N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B5640055.png)
![N-[2-(1H-indol-3-yl)ethyl]cycloheptanamine](/img/structure/B5640066.png)
